molecular formula C8H16ClN3 B6222432 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride CAS No. 2758002-42-3

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride

Cat. No. B6222432
CAS RN: 2758002-42-3
M. Wt: 189.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride, also known as DMPA-HCl, is a synthetic organic compound with a wide range of applications in scientific research. DMPA-HCl is an organo-imidazole derivative and is a white to off-white crystalline solid with a molecular weight of 209.6 g/mol. It is soluble in water and ethanol and is used in various scientific research applications.

Scientific Research Applications

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory agents. It is also used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is also used in the synthesis of dyes and pigments, as well as in the synthesis of surfactants and catalysts.

Mechanism of Action

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is believed to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes, including neurotransmission, smooth muscle contraction, and cardiac contraction. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride binds to the receptor and activates it, leading to an increase in the activity of the receptor.
Biochemical and Physiological Effects
2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has a variety of biochemical and physiological effects. It has been shown to increase the activity of the muscarinic acetylcholine receptor, leading to an increase in neurotransmission and smooth muscle contraction. It has also been shown to increase the secretion of gastric acid, as well as to increase the rate of respiration. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has also been shown to increase the heart rate and to decrease blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride in lab experiments is its ease of synthesis and availability. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is readily available from chemical suppliers and can be synthesized from readily available starting materials. The main limitation of using 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride in lab experiments is its limited solubility in water. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride is only slightly soluble in water, and must be dissolved in an organic solvent, such as ethanol, for use in lab experiments.

Future Directions

The future of 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride research is promising. 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride has a wide range of applications, and further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to develop more efficient synthesis methods and to explore new applications for 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride, such as in the synthesis of biomaterials and in drug delivery systems. Finally, 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride could be used in combination with other compounds to create novel compounds with enhanced properties.

Synthesis Methods

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride can be synthesized from 2,4-dimethyl-5-amino-1-imidazole and hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 40-50°C. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid. The reaction is complete in approximately two hours and yields a white to off-white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride involves the reaction of 2,4-dimethyl-1H-imidazole-5-carboxylic acid with isopropylamine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2,4-dimethyl-1H-imidazole-5-carboxylic acid", "isopropylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,4-dimethyl-1H-imidazole-5-carboxylic acid is reacted with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 2,4-dimethyl-1-(propan-2-yl)-1H-imidazole-5-carboxamide.", "Step 2: The resulting carboxamide is then reduced with sodium borohydride to form 2,4-dimethyl-1-(propan-2-yl)-1H-imidazole-5-amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of 2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine." ] }

CAS RN

2758002-42-3

Product Name

2,4-dimethyl-1-(propan-2-yl)-1H-imidazol-5-amine hydrochloride

Molecular Formula

C8H16ClN3

Molecular Weight

189.7

Purity

95

Origin of Product

United States

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